2-(环己硫基)-N-(3-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

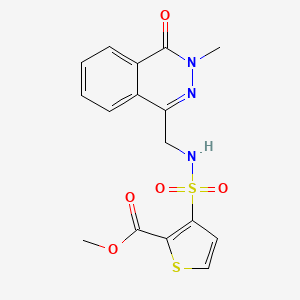

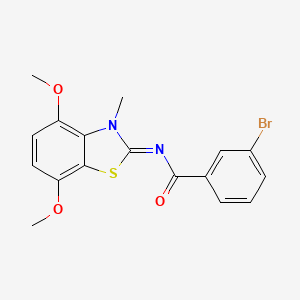

The compound 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide is a chemical that would likely exhibit interesting properties due to the presence of both a nitro group and a sulfanyl group attached to an acetamide backbone. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed, which can give insights into the potential characteristics of 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, reduction, and acetylation. For instance, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran was achieved through cyclo-dehydration of nitrophenoxybutanones and subsequent reactions . Similarly, the synthesis of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block for heterocyclic compounds indicates the versatility of acetamide derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide.

Molecular Structure Analysis

Molecular structure analysis of related compounds has been conducted using various spectroscopic techniques and X-ray crystallography. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were characterized by mass spectrometry, IR, NMR spectroscopy, and X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . These techniques could be employed to determine the molecular structure of 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide and to understand its electronic behavior.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is influenced by the substituents on the aromatic ring and the acetamide nitrogen. The study of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides showed that these compounds can exist in different conformations, which could affect their reactivity in chemical reactions . The presence of a nitro group in 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide would likely make it a candidate for further chemical transformations, such as reduction to an amino group or participation in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The dipole moment method and quantum chemical calculations can provide insights into the polarity and conformational preferences of these compounds . For 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide, similar analyses could predict its solubility, boiling point, melting point, and stability, which are important for practical applications.

科学研究应用

非线性光学材料:

- 与2-(环己硫基)-N-(3-硝基苯基)乙酰胺类似的化合物N-(3-硝基苯基)乙酰胺被认为是一种有机非线性光学材料。它在特定的单斜晶系中结晶,表明在光学应用中具有潜力(Mahalakshmi, Upadhyaya, & Row, 2002)。

取代苯衍生物的非线性光学性质:

- N-(2-环辛基氨基-4-硝基苯基)乙酰胺等相关化合物因其非线性光学性质而受到研究。这些化合物形成特定的分子结构和键,与光学性质的研究相关(González-Platas, Ruiz-Pérez, Torres, & Yanes, 1997)。

杂芳族化合物的溶剂变色性:

- 对结构相关的化合物(如N-(4-甲基-2-硝基苯基)乙酰胺)的研究表明具有溶剂变色性。这表明它们对溶剂变化敏感,有助于理解溶剂相互作用和分子动力学(Krivoruchka 等人,2004)。

抗菌活性的合成和分析:

- N-取代苯基乙酰胺苯并咪唑衍生物(包括2-(1H-苯并咪唑-1-基)-N-(3-硝基苯基)乙酰胺)已显示出显著的抗菌活性,特别是对耐甲氧西林金黄色葡萄球菌(MRSA)。这证明了该化合物在开发新型抗菌剂方面的潜力(Chaudhari 等人,2020)。

乙酰胺衍生物的绿色合成:

- 结构相似的化合物N-(3-氨基-4-甲氧基苯基)乙酰胺已使用环保方法合成。它是偶氮分散染料的重要中间体,表明该化合物在染料制造和绿色化学中的重要性(张群峰,2008)。

抗癌研究中的潜力:

- 对N-(2-硝基苯基)乙酰胺衍生物的研究表明它们具有抗癌特性。这表明类似化合物在癌症研究和治疗中的潜在用途(Rani, Pal, Hegde, & Hashim, 2014)。

属性

IUPAC Name |

2-cyclohexylsulfanyl-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h4-6,9,13H,1-3,7-8,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBUVUNXVIABDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)

![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)